molecular formula C10H13ClFN B13045733 (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

Cat. No.: B13045733
M. Wt: 201.67 g/mol
InChI Key: OXSPYZOGUJPZMX-HNCPQSOCSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is a chiral amine compound that features a fluorinated aromatic ring and an allylic amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde.

    Formation of the Allylic Alcohol: The aldehyde is subjected to a Grignard reaction with an appropriate allyl magnesium bromide to form the corresponding allylic alcohol.

    Conversion to Amine: The allylic alcohol is then converted to the amine via an amination reaction, often using reagents like lithium aluminum hydride (LiAlH4) or other reducing agents.

    Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the allylic double bond to a single bond, forming saturated amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of allylic ketones or oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding Studies: The compound can be used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and allylic amine group allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl: The enantiomer of the compound with potentially different biological activities.

    1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine: The non-chiral version without the hydrochloride salt.

    1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-ol: The corresponding alcohol instead of the amine.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is unique due to its chiral nature and the presence of both a fluorinated aromatic ring and an allylic amine group. These features contribute to its specific reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m1./s1

InChI Key

OXSPYZOGUJPZMX-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C=C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N.Cl

Origin of Product

United States

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